2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- is a heterocyclic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrrolidinedione ring fused with an isoquinoline moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- can be achieved through various methods. One common approach involves the nucleophilic substitution of furanones with amines . Another method includes the heterocyclization of Schiff bases with maleic anhydride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of pyrrolidinedione derivatives often involves the catalytic reduction of succinimide or the reaction of maleic anhydride with ammonia in the presence of catalysts . These methods are scalable and can produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isoquinoline moiety can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrrolidinediones and isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby exerting its anticonvulsant or antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Succinimide, N-ethyl-: Another pyrrolidinedione derivative with similar structural features.
N-Hydroxysuccinimide: Known for its use in peptide synthesis and as a coupling agent.
Ethosuximide: A well-known anticonvulsant used in the treatment of epilepsy.
Uniqueness
What sets 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- apart is its unique combination of the pyrrolidinedione and isoquinoline moieties, which endows it with a broad spectrum of biological activities and makes it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
70241-08-6 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16N2O2/c18-14-5-6-15(19)17(14)10-8-13-12-4-2-1-3-11(12)7-9-16-13/h1-4H,5-10H2 |
InChI Key |
STRMUMWDCFPJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
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